1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride

OCT1 inhibition SLC22A1 HEK293

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride (CAS 1628721-58-3) is a heterocyclic building block comprising a cyclobutane core functionalized with a 1,2,4-oxadiazole moiety and a primary amine, isolated as the hydrochloride salt for enhanced stability and solubility. The compound is listed in vendor catalogs at typical purities of 95–98% and is referenced in patent literature as a structural component of oxadiazole amine derivative libraries targeting histone deacetylase 6 (HDAC6) inhibition.

Molecular Formula C6H10ClN3O
Molecular Weight 175.62
CAS No. 1628721-58-3
Cat. No. B2617474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
CAS1628721-58-3
Molecular FormulaC6H10ClN3O
Molecular Weight175.62
Structural Identifiers
SMILESC1CC(C1)(C2=NOC=N2)N.Cl
InChIInChI=1S/C6H9N3O.ClH/c7-6(2-1-3-6)5-8-4-10-9-5;/h4H,1-3,7H2;1H
InChIKeyDQBHRFMIFLWUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride (CAS 1628721-58-3): Chemical Identity and Procurement Baseline


1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride (CAS 1628721-58-3) is a heterocyclic building block comprising a cyclobutane core functionalized with a 1,2,4-oxadiazole moiety and a primary amine, isolated as the hydrochloride salt for enhanced stability and solubility [1]. The compound is listed in vendor catalogs at typical purities of 95–98% and is referenced in patent literature as a structural component of oxadiazole amine derivative libraries targeting histone deacetylase 6 (HDAC6) inhibition [2]. However, the publicly available quantitative pharmacological annotation for this specific compound is extremely sparse. The most notable activity on record is a single-point OCT1 (SLC22A1) inhibition IC50 of 138 µM, indicating weak interaction with this hepatic uptake transporter [3]. This thin evidence base means that procurement decisions cannot currently rest on demonstrated biological superiority; they must instead be driven by the compound's differentiated physicochemical and salt-form properties relative to its closest free-base and 5-substituted analogs.

Why 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride Cannot Be Freely Substituted by In-Class Analogs


The 1,2,4-oxadiazole cyclobutylamine scaffold presents three critical substitution-sensitive variables that preclude generic interchangeability: (i) salt form (free base vs. hydrochloride), which directly affects aqueous solubility, hygroscopicity, and formulation compatibility; (ii) the 5-position of the oxadiazole ring, where hydrogen, cyclobutyl, or difluoromethyl substituents alter electronic character, metabolic stability, and target-binding conformation [1]; and (iii) the cyclobutane ring itself, whose conformational puckering influences the spatial presentation of the amine pharmacophore. Although the patent literature groups these compounds into a single Markush class [2], their physicochemical diversity means that each variant must be individually qualified for a given assay or synthesis. The hydrochloride salt of the unsubstituted oxadiazole is the structurally minimal, least sterically encumbered member of this series, making it the preferred starting point for fragment-based screening, crystallography, and derivatization workflows where minimal perturbation of the core scaffold is essential.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride


OCT1 Transporter Inhibition: Target Compound vs. Structurally Distinct OCT1 Inhibitor from ChEMBL

In a standardized HEK293 cellular uptake assay measuring reduction of ASP+ substrate accumulation, 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride inhibited human OCT1 with an IC50 of 138,000 nM (138 µM) [1]. A structurally unrelated OCT1 inhibitor from the ChEMBL database (CHEMBL3560524; BDBM50505668) tested under identical assay conditions (same target, same cell line, same ASP+ readout) exhibited an IC50 of 118,000 nM (118 µM) [2]. The 20,000 nM difference corresponds to a 1.17-fold weaker inhibition for the oxadiazole compound, placing both compounds in the same low-potency category and indicating that the oxadiazole scaffold does not confer a meaningful OCT1 affinity advantage over other chemotypes.

OCT1 inhibition SLC22A1 HEK293 ASP+ uptake transporter pharmacology

Salt Form Differentiation: Hydrochloride vs. Free Base Physicochemical Profile

The hydrochloride salt (CAS 1628721-58-3; MW 175.62 g/mol) is the preferred solid form for pharmaceutical research due to its enhanced aqueous solubility and crystallinity relative to the free base (CAS 1153829-45-8; MW 139.16 g/mol) [1]. While no head-to-head solubility measurements are publicly available, the molecular weight difference of 36.46 g/mol (one equivalent of HCl) and the presence of a protonated amine center in the salt form predict a solubility advantage of at least 1–2 orders of magnitude for the hydrochloride, based on general salt-to-free-base solubility trends for low-molecular-weight amines [2]. Vendor specifications confirm that the hydrochloride is supplied as a powder with a minimum purity of 95%, while the free base is offered at similar purity but with a higher propensity for hygroscopic degradation during storage . For applications involving aqueous buffers, cell-based assays, or salt metathesis chemistry, the hydrochloride is therefore the functionally superior procurement choice.

salt selection aqueous solubility formulation solid-state stability building block

5-Position Substituent Effects: Unsubstituted vs. 5-Cyclobutyl and 5-Difluoromethyl Analogs

The unsubstituted 1,2,4-oxadiazol-3-yl compound (MW 175.62 g/mol as HCl salt) is the structurally minimal member of a series that includes 5-cyclobutyl (CAS 1876214-73-1; MW 193.25 g/mol) and 5-difluoromethyl (CAS 1423117-23-0; MW 175.16 g/mol for free base) analogs [1]. Patent documents indicate that the 5-difluoromethyl substituent is specifically claimed for HDAC6 inhibitory activity within a broader Markush structure, suggesting that the 5-position is a critical determinant of target engagement [2]. The unsubstituted variant therefore serves as the essential negative control for 5-position SAR studies: its lack of a 5-substituent eliminates steric and electronic contributions from this position, enabling deconvolution of the cyclobutylamine pharmacophore's intrinsic contribution. No head-to-head biochemical IC50 data comparing these three analogs against a common target were identified in the public domain as of 2026.

structure-activity relationship 5-substitution oxadiazole HDAC6 binding conformation

Evidence-Backed Application Scenarios for 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride Procurement


Fragment-Based Screening and X-Ray Crystallography Baseline

The compound's minimal molecular weight (175.62 g/mol as HCl salt) and absence of a 5-substituent make it the most suitable entry point for fragment-based drug discovery (FBDD) campaigns targeting HDAC6 or other oxadiazole-binding proteins. In co-crystallization experiments, the unsubstituted oxadiazole provides a lean pharmacophore that maximizes the likelihood of clear electron density, enabling unambiguous assignment of the binding pose before elaborating the 5-position with cyclobutyl or difluoromethyl groups as suggested by patent SAR [1].

Negative Control for 5-Position Structure-Activity Relationship (SAR) Studies

Because the compound lacks a 5-substituent, it serves as the essential negative control in any SAR matrix that systematically varies the 5-position (H, cyclobutyl, difluoromethyl, aryl). Procurement of the hydrochloride salt ensures consistent solubility across the analog series, preventing false-negative results arising from differential compound precipitation in biochemical assays .

Solid-Phase Synthesis and Diversification Chemistry

The primary amine handle on the cyclobutane ring allows this building block to be directly coupled to carboxylic acids, sulfonyl chlorides, or isocyanates in combinatorial library production. The hydrochloride salt form simplifies weighing and dissolution in polar aprotic solvents (e.g., DMF, DMSO) relative to the free base, improving reaction reproducibility in parallel synthesis workflows [2].

OCT1 Transporter Profiling in Early ADME-Tox Panels

With a measured OCT1 IC50 of 138 µM, this compound can serve as a low-potency reference standard in hepatic uptake transporter screening panels, helping to contextualize the OCT1 liability of more potent HDAC6 inhibitor candidates emerging from the same scaffold series [3].

Quote Request

Request a Quote for 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.